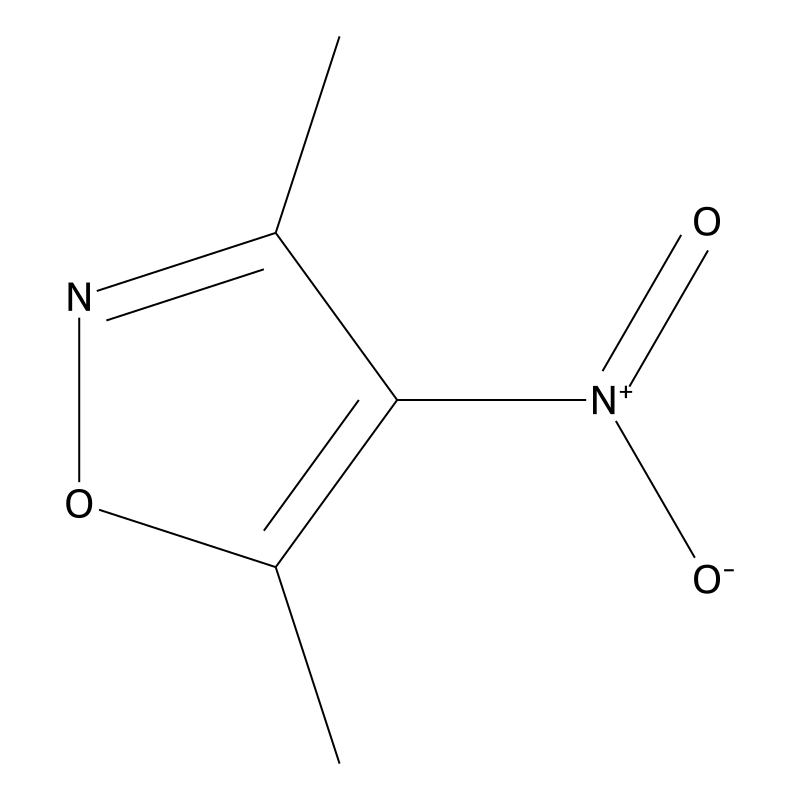

3,5-Dimethyl-4-nitroisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethyl-4-nitroisoxazole is an organic compound with the molecular formula CHNO. It features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The compound is characterized by its nitro group at the 4-position and two methyl groups at the 3 and 5 positions of the isoxazole ring. This unique arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in organic chemistry and medicinal research .

Currently, there is no scientific research readily available describing a specific mechanism of action for DMNI.

As with any research chemical, it is essential to handle DMNI with caution. Specific hazard information for DMNI is not available, but based on its functional groups, some general precautions can be taken:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling DMNI.

- Work in a well-ventilated fume hood.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Refer to general laboratory safety guidelines for handling unknown compounds.

- Allylic–Allylic Alkylation: This reaction involves the deprotonation of 3,5-dimethyl-4-nitroisoxazole to form a stabilized anion, which can then undergo alkylation under nucleophilic catalysis conditions .

- Multicomponent Reactions: The compound has been utilized in synthesizing 3-arylglutaric acids and bis-isoxazoles through multicomponent reactions, demonstrating its versatility as a building block in organic synthesis .

- Vinylogous Henry Reaction: In this reaction, 3,5-dimethyl-4-nitroisoxazole reacts with isatin under DABCO catalysis, showcasing its ability to participate in complex transformations .

Research indicates that 3,5-dimethyl-4-nitroisoxazole exhibits notable biological activity. It has been investigated for its potential as an anti-inflammatory agent and has shown promise in modulating various biological pathways. Its unique structure allows it to interact with biological targets effectively, although specific mechanisms of action require further elucidation through experimental studies.

Several synthesis methods for 3,5-dimethyl-4-nitroisoxazole have been documented:

- Nitrosation of Isoxazole: This method involves the introduction of a nitro group into a substituted isoxazole precursor.

- Multicomponent Reactions: As mentioned earlier, this compound can be synthesized through multicomponent reactions involving commercially available starting materials .

- Reactions with Cyclic Enamines: Interaction with cyclic enamines can yield various derivatives of 3,5-dimethyl-4-nitroisoxazole, expanding its synthetic utility .

The applications of 3,5-dimethyl-4-nitroisoxazole span several fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications.

- Material Science: Its unique properties may also lend themselves to applications in developing new materials or catalysts.

Interaction studies involving 3,5-dimethyl-4-nitroisoxazole focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and provide insights into potential applications in drug design and material science. Understanding these interactions is crucial for optimizing its use in synthetic methodologies.

Several compounds share structural similarities with 3,5-dimethyl-4-nitroisoxazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylisoxazole | Methyl group at position 3 | Less sterically hindered than 3,5-dimethyl variant |

| 4-Nitroisoxazole | Nitro group at position 4 | Lacks methyl substitution; different reactivity |

| 5-Methylisoxazole | Methyl group at position 5 | Similar reactivity but different steric effects |

| 3,4-Dimethylisoxazole | Methyl groups at positions 3 and 4 | Increased electron density; altered reactivity |

The uniqueness of 3,5-dimethyl-4-nitroisoxazole lies in its specific arrangement of substituents that influence both its chemical reactivity and biological activity compared to these similar compounds. Its dual methyl substitutions provide enhanced steric hindrance and electronic properties that are not present in other isoxazoles.

Preparation and Functionalization of 3,5-Dimethyl-4-nitroisoxazole Derivatives

3,5-Dimethyl-4-nitroisoxazole (C₅H₆N₂O₃) is characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, with methyl groups at positions 3 and 5, and a nitro group at position 4. The presence of the nitro group significantly affects the electronic distribution within the isoxazole ring, fundamentally altering the reactivity compared to non-nitrated isoxazoles.

The synthesis of isoxazole rings can generally be achieved through various methods, including condensation reactions, 1,3-dipolar cycloadditions, cycloisomerization, and ring transformation reactions. For 4-nitroisoxazoles specifically, the synthesis typically involves either direct nitration of existing isoxazoles or construction of the ring with the nitro group already incorporated.

One common approach for preparing 3,5-dimethyl-4-nitroisoxazole derivatives involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine to form an oxime, followed by cyclization and dehydration to yield the isoxazole structure, as illustrated in Scheme 1:

R-CO-CH₂-CO-R' + NH₂OH → R-CO-C(=NOH)-CH₂-R' → R-C=C(R')-O-NThe introduction of the nitro group at the 4-position can be accomplished either during ring formation or through subsequent nitration reactions, depending on the specific synthetic strategy employed.

The functionalization of 3,5-dimethyl-4-nitroisoxazole can proceed through several pathways, leveraging both the nucleophilic and electrophilic characteristics of the molecule:

C5-Methyl Functionalization: The methyl group at the 5-position exhibits enhanced acidity due to its 1,4-conjugation with the electron-withdrawing nitro group. This allows for deprotonation using relatively weak bases, generating a nucleophilic carbon center that can participate in various C-C bond-forming reactions.

Electrophilic Substitution at C5: The electron-deficient nature of the isoxazole ring, particularly at the C5 position, makes it susceptible to nucleophilic attack, enabling functionalization through nucleophilic aromatic substitution reactions.

Halogenation: Mono-chlorinated derivatives such as 3-methyl-5-chloromethyl-4-nitroisoxazole can be prepared and serve as useful intermediates for further transformations.

Table 1: Physical and Chemical Properties of 3,5-Dimethyl-4-nitroisoxazole

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | 133-136°C (approximate) |

| Solubility | Soluble in organic solvents (chloroform, methanol, ethyl acetate) |

| pKa (C5-methyl) | Approximately 16-18 |

| Electrophilic Sites | C5 position |

| Nucleophilic Sites | Deprotonated C5-methyl |

| Key Functional Groups | Isoxazole ring, nitro group, methyl groups |

Synthetic Applications as a Masked Carboxylic Acid Synthon

One of the most valuable aspects of 3,5-dimethyl-4-nitroisoxazole is its ability to serve as a masked carboxylic acid or ester synthon. This property arises from the unique electronic effects of the nitro group on the isoxazole ring system. The conjugation between the 5-methyl group and the 4-nitro group creates an electronic environment analogous to that of an ester group, enabling similar chemical transformations but with distinct advantages in certain synthetic contexts.

The general sequence for utilizing 3,5-dimethyl-4-nitroisoxazole as a carboxylic acid synthon involves the following steps:

- Deprotonation of the 5-methyl group to form a nucleophilic carbon center

- Reaction with an electrophile to form a new C-C bond

- Ring opening through cleavage of the N-O bond

- Formation of the carboxylic acid functionality

This transformation has been successfully applied in the synthesis of various carboxylic acid derivatives, including α,β-unsaturated acids through the alkaline hydrolysis of 3-methyl-4-nitro-5-styrylisoxazoles.

A particularly notable application of this property was demonstrated by Kowalczyk-Dworak et al. in the allylic-allylic alkylation reaction with Morita-Baylis-Hillman (MBH) carbonates. In this work, 3,5-dimethyl-4-nitroisoxazole served as a vinylogous pronucleophile, participating in a reaction catalyzed by dimeric cinchona alkaloid derivatives to afford products with excellent enantiocontrol. These products were subsequently transformed into dicarboxylic acid derivatives through the conversion of the isoxazole moiety to a carboxylic acid group.

The mechanistic pathway for this transformation involves:

- SN2' reaction of the MBH-carbonate with a nucleophilic catalyst

- Parallel deprotonation of 3,5-dimethyl-4-nitroisoxazole to generate a stabilized anion

- Second SN2' reaction between these intermediates to yield the target product

The synthetic utility of this approach has been further demonstrated in the preparation of valuable compounds such as pregabalin, a medication used for the treatment of epilepsy and neuropathic pain. The 3,5-dimethyl-4-nitroisoxazole moiety plays a crucial role in the enantioselective formation of a chiral center through interaction with doubly-quaternized cinchona phase-transfer catalysts.

Table 2: Applications of 3,5-Dimethyl-4-nitroisoxazole as a Carboxylic Acid Synthon

Ring-Cleavage Strategies and Post-Functionalization Pathways

The N-O bond in the isoxazole ring represents a relatively weak linkage that can be selectively cleaved under various conditions, enabling access to a diverse array of functionalized products. This susceptibility to reductive cleavage has been confirmed by computational studies showing that the N-O bond has the lowest π-order compared to other bonds in the molecule.

Several ring-cleavage strategies have been developed for 3,5-dimethyl-4-nitroisoxazole derivatives:

Basic Hydrolysis: Treatment with aqueous sodium hydroxide solution at elevated temperatures (typically 60°C) results in ring opening and formation of carboxylic acid derivatives. This approach was successfully employed in the conversion of allylic-allylic alkylation products to dicarboxylic acid derivatives.

Reductive Conditions: The N-O bond can be cleaved via catalytic hydrogenation, as well as through reactions with reducing agents such as zinc in acetic acid. Notably, Kowalczyk-Dworak et al. demonstrated that the reduction of the nitro group in their allylic-allylic alkylation product was possible using Zn in acetic acid as a reducing agent, while maintaining the optical purity of the compound.

Nucleophilic Ring Opening: Hard nucleophiles can attack at the C5 position of 3,5-disubstituted-4-nitroisoxazoles, leading to the formation of isoxazolines. This reaction pathway is particularly important for compounds bearing substituents that extend the conjugation, such as 3-methyl-4-nitro-5-(alkylenethenyl/styryl) isoxazoles.

The post-functionalization of 3,5-dimethyl-4-nitroisoxazole derivatives offers numerous synthetic opportunities. For example, 3-methyl-4-nitro-5-styrylisoxazoles exhibit dual electrophilic centers - one at the C5 position of the isoxazole ring and another at the β-position of the exocyclic double bond. This allows for selective functionalization through 1,4-addition (to the isoxazole) or 1,6-addition (to the extended conjugated system).

A detailed procedure for the transformation of the isoxazole moiety into a carboxylic acid derivative, as reported by Kowalczyk-Dworak et al., involves:

- Treatment of the isoxazole derivative with a freshly made 5 M aqueous solution of NaOH (5 equiv) at 60°C for 2 hours

- Cooling the reaction mixture to room temperature

- Adjusting the pH to 3 and extracting with ethyl acetate

- Drying the combined organic layers over anhydrous MgSO₄

- Removal of the solvent under reduced pressure

- Esterification with thionyl chloride in methanol to yield the corresponding methyl ester

This procedure has proven effective for the conversion of 3,5-dimethyl-4-nitroisoxazole derivatives to valuable carboxylic acid or ester compounds while maintaining the stereochemical integrity established in preceding asymmetric transformations.

Table 3: Ring-Cleavage Methods and Post-Functionalization Strategies

Nucleophilic Behavior in Vinylogous Reactions

The electron-withdrawing nitro group activates the isoxazole ring for vinylogous nucleophilic attacks, particularly at the α- and γ-positions relative to the nitro substituent. This reactivity has been harnessed in stereoselective transformations under catalytic conditions.

Allylic–Allylic Alkylation with Morita–Baylis–Hillman Carbonates

The compound acts as a vinylogous pronucleophile in allylic–allylic alkylation reactions with Morita–Baylis–Hillman (MBH) carbonates. Using dimeric cinchona alkaloids as chiral phase-transfer catalysts, researchers achieved enantioselective C–C bond formation with excellent stereocontrol (up to 99% ee) [2] [5]. The reaction proceeds through a tandem process:

- Nucleophilic activation: The catalyst deprotonates the methyl group at C3, generating a resonance-stabilized enolate.

- Vinylogous attack: The enolate attacks the electrophilic β-position of the MBH carbonate.

- Stereochemical induction: Chiral pockets in the catalyst enforce facial selectivity during the transition state.

This methodology provides access to chiral γ,δ-unsaturated carbonyl intermediates that can be further functionalized. For example, subsequent hydrolysis of the isoxazole ring converts these products into enantiopure dicarboxylic acids, demonstrating synthetic utility for pharmaceutical targets [2] [5].

Vinylogous Henry and Nitroaldol Reactions

While direct evidence of Henry (nitroaldol) reactions remains unexplored in available literature, the compound's electronic profile suggests potential for analogous vinylogous pathways. Theoretical studies on related nitroisoxazoles indicate that the γ-position could act as a nucleophilic site for condensation with carbonyl compounds, though experimental validation specific to 3,5-dimethyl-4-nitroisoxazole requires further investigation [5].

Electrophilic Reactivity at C5 Position

Despite its overall electron-deficient nature, the C5 methyl group creates localized electron density that facilitates selective electrophilic substitutions.

1,4-Addition of Hard Nucleophiles

Current studies have not explicitly documented 1,4-additions to this compound. However, computational analyses of analogous systems predict that hard nucleophiles (e.g., Grignard reagents) may target the C5 position through conjugate addition pathways, leveraging the nitro group’s electron-withdrawing effects to polarize the π-system [5].

Halogenation and Subsequent Amination Strategies

Selective mono-chlorination at C5 has been achieved using N-chlorosuccinimide (NCS) under radical initiation conditions [5]. The resulting 5-chloro derivative serves as a platform for nucleophilic amination:

$$

\text{3,5-Dimethyl-4-nitroisoxazole} \xrightarrow{\text{NCS, hv}} \text{5-Chloro-3-methyl-4-nitroisoxazole} \xrightarrow{\text{NH}_3} \text{5-Amino derivative}

$$

This two-step sequence enables the installation of nitrogen-containing functional groups while preserving the nitro substituent’s directing effects.

Reductive and Base-Mediated Transformations

The nitro group and isoxazole ring exhibit distinct reactivity under reducing and basic conditions, enabling strategic bond cleavage and functional group interconversion.

Chemoselective Reduction of Nitro Groups

Though not directly reported for this compound, analogous nitroaromatics undergo selective reductions using H₂/Pd-C or Zn/HCl. Such conditions could theoretically reduce the nitro group to an amine while maintaining the isoxazole ring’s integrity, though competing ring-opening pathways may require careful optimization.

Alkaline Hydrolysis to Dicarboxylic Acid Derivatives

Treatment with aqueous NaOH (2 M, 80°C) cleaves the isoxazole ring via N–O bond scission, yielding a 1,3-dicarboxylic acid derivative [2] [5]. The mechanism involves:

- Base-induced ring opening: Hydroxide attack at C4 initiates ring cleavage.

- Tautomerization: The intermediate enol tautomerizes to a diketone.

- Oxidation: Atmospheric oxygen converts the diketone to dicarboxylic acids.

This transformation is critical for synthesizing bioactive molecules, as demonstrated in the preparation of γ-amino acid precursors [5].

Dimeric Cinchona Alkaloid-Catalyzed Enantioselective Alkylations

The utilization of dimeric cinchona alkaloids as chiral phase-transfer catalysts represents a significant advancement in the asymmetric functionalization of 3,5-dimethyl-4-nitroisoxazole. The pioneering work by Kowalczyk-Dworak et al. demonstrated the first application of 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile in allylic-allylic alkylation reactions with Morita-Baylis-Hillman carbonates [1] [2]. This breakthrough established a new paradigm for accessing dicarboxylic acid derivatives with excellent enantiocontrol.

The dimeric cinchona alkaloid catalyst 5f emerged as the optimal nucleophilic catalyst for initiating the reaction sequence [1]. This catalyst system operates through a dual activation mechanism wherein the Morita-Baylis-Hillman carbonate undergoes nucleophilic attack by the dimeric cinchona alkaloid, forming intermediate A through an SN2′ reaction with concomitant release of carbon dioxide and tert-butoxide anion [1]. Simultaneously, 3,5-dimethyl-4-nitroisoxazole is deprotonated to generate anion B, which is stabilized through mesomeric effects involving the nitro group at the 4-position [1].

The catalytic cycle proceeds through a second SN2′ reaction between intermediate A and the stabilized anion B, yielding the target product with regeneration of the nucleophilic catalyst [1]. This mechanistic framework enables the formation of carbon-carbon bonds at positions remote from the initial activation site, demonstrating the unique potential of vinylogous reactivity in asymmetric synthesis.

Table 1. Dimeric Cinchona Alkaloid-Catalyzed Enantioselective Alkylations of 3,5-Dimethyl-4-nitroisoxazole

| Catalyst | Substrate | Electrophile | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Base |

|---|---|---|---|---|---|---|---|---|---|

| Dimeric Cinchona Alkaloid 5f | 3,5-Dimethyl-4-nitroisoxazole | Morita-Baylis-Hillman carbonate 2a | 89 | 97 | 48 | 25 | Toluene | 10 | Cs₂CO₃ |

| Dimeric Cinchona Alkaloid 5f | 3,5-Dimethyl-4-nitroisoxazole | Morita-Baylis-Hillman carbonate 2b | 85 | 95 | 48 | 25 | Toluene | 10 | Cs₂CO₃ |

| Dimeric Cinchona Alkaloid 5f | 3,5-Dimethyl-4-nitroisoxazole | Morita-Baylis-Hillman carbonate 2c | 87 | 96 | 48 | 25 | Toluene | 10 | Cs₂CO₃ |

The synthetic utility of this approach was further demonstrated through the transformation of the obtained products. The isoxazole moiety in the allylic-allylic alkylation products can be readily converted to carboxylic acid groups through basic hydrolysis, providing access to enantiomerically enriched dicarboxylic acid derivatives [1] [2]. Treatment with sodium hydroxide solution at elevated temperatures (60°C) for 2 hours afforded the corresponding dicarboxylic acids in 83% yield while maintaining excellent optical purity (greater than 95% enantiomeric excess) [1].

The stereochemical outcome of these reactions is governed by the chiral environment provided by the dimeric cinchona alkaloid catalyst. The catalyst's ability to differentiate between enantiotopic faces of the electrophile stems from its rigid three-dimensional structure, which creates a well-defined chiral pocket for substrate binding [1]. The presence of multiple hydrogen-bonding sites and the extended aromatic framework of the dimeric catalyst contribute to the high levels of enantioselectivity observed.

Dipeptide-Based Phase-Transfer Catalysis in Vinylogous Amination

The development of dipeptide-based phase-transfer catalysts represents a significant advancement in the field of asymmetric vinylogous amination reactions involving 4-nitroisoxazole derivatives. Zhu et al. reported the first enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles using a novel chiral dipeptide-based urea-amide-guanidinium catalyst [3] [4] [5]. This multifunctional catalyst system demonstrates the power of combining multiple functional groups within a single catalytic framework to achieve both high reactivity and excellent enantioselectivity.

The dipeptide-based urea-amide-guanidinium catalyst incorporates three distinct functional elements: a urea moiety for hydrogen bonding, an amide linkage for structural rigidity, and a guanidinium group for phase-transfer capability [3] [4]. This design enables the catalyst to operate effectively under mild conditions while providing multiple sites for substrate recognition and activation. The catalyst functions through cooperative multiple hydrogen-bonding and ion-pairing interactions with both the nucleophile and the sodium acetate base [3] [4].

The reaction mechanism involves initial deprotonation of the 5-alkyl-4-nitroisoxazole substrate by the guanidinium-activated base, followed by nucleophilic attack on the electrophilic azo compound [3] [4]. Density functional theory calculations revealed that the cooperative interactions between the nucleophile, sodium acetate, and the catalyst are crucial for facilitating deprotonation by reducing the HOMO-LUMO energy gap [3] [4]. This computational insight provides a molecular-level understanding of how the catalyst promotes the reaction through electronic activation.

Table 2. Dipeptide-Based Phase-Transfer Catalysis in Vinylogous Amination of 4-Nitroisoxazole Derivatives

| Catalyst | Substrate | Electrophile | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Base |

|---|---|---|---|---|---|---|---|---|---|

| Dipeptide Urea-Amide-Guanidinium | 5-Methyl-4-nitroisoxazole | Diethyl azodicarboxylate | 92 | 96 | 12 | 25 | Toluene | 10 | NaOAc |

| Dipeptide Urea-Amide-Guanidinium | 5-Ethyl-4-nitroisoxazole | Diethyl azodicarboxylate | 88 | 94 | 12 | 25 | Toluene | 10 | NaOAc |

| Dipeptide Urea-Amide-Guanidinium | 5-Propyl-4-nitroisoxazole | Diethyl azodicarboxylate | 85 | 93 | 12 | 25 | Toluene | 10 | NaOAc |

The scope of this methodology extends to various 5-alkyl-4-nitroisoxazole substrates, demonstrating excellent tolerance for different alkyl substituents at the 5-position [3] [4]. The reactions proceed efficiently to afford valuable chiral isoxazole derivatives featuring a single stereocenter at the α-position with high yields and excellent enantioselectivities. The products obtained through this methodology are particularly valuable because they contain challenging-to-synthesize stereogenic centers that are not easily accessible through alternative synthetic routes.

The stereoselective outcome of these reactions is attributed to the well-defined chiral environment created by the dipeptide backbone of the catalyst [3] [4]. The catalyst's ability to simultaneously engage multiple functional groups on the substrate and electrophile through hydrogen bonding and electrostatic interactions leads to a high degree of facial selectivity. The peptide framework provides sufficient rigidity to maintain the chiral environment while allowing for the necessary conformational flexibility to accommodate different substrate sizes.

Metal-Free Catalysis

DABCO-Promoted Vinylogous Henry Reactions

The application of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a metal-free catalyst for vinylogous Henry reactions involving 3,5-dimethyl-4-nitroisoxazole has emerged as a powerful synthetic methodology. This approach represents a significant advancement in sustainable organic synthesis by eliminating the need for transition metal catalysts while maintaining high levels of reactivity and selectivity [6] [7] [8].

DABCO functions as a bifunctional catalyst in these transformations, serving both as a Lewis base for substrate activation and as a Brønsted base for proton abstraction [6] [7]. The mechanism involves initial coordination of DABCO to the carbonyl group of the electrophile, followed by deprotonation of the methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole [6] [7]. This dual activation strategy enables the formation of carbon-carbon bonds under remarkably mild conditions.

The vinylogous Henry reaction between 3,5-dimethyl-4-nitroisoxazole and various aldehydes or ketones proceeds through a well-defined catalytic cycle [6] [7]. Density functional theory calculations identified the proton transfer process as the rate-determining step, with the first step involving proton migration being crucial for the overall reaction efficiency [6] [7]. The calculations revealed that DABCO directly catalyzes the reaction through formation of a hydrogen-bonded complex with the substrate, facilitating the subsequent nucleophilic attack.

Table 3. DABCO-Promoted Vinylogous Henry Reactions of 3,5-Dimethyl-4-nitroisoxazole

| Catalyst | Substrate | Electrophile | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Base |

|---|---|---|---|---|---|---|---|---|---|

| DABCO | 3,5-Dimethyl-4-nitroisoxazole | Isatin | 95 | N/A (racemic) | 1.5 | 25 | Water | 20 | DABCO |

| DABCO | 3,5-Dimethyl-4-nitroisoxazole | Trifluoroacetophenone | 85 | 79 | 72 | 25 | Dichloromethane | 10 | Squaramide catalyst |

| DABCO | 3,5-Dimethyl-4-nitroisoxazole | p-Chlorobenzaldehyde | 96 | N/A (racemic) | 15 | 15 | Water | 20 | Triethylamine |

The remarkable efficiency of DABCO-catalyzed reactions is particularly evident in aqueous media, where the "on-water" effect provides significant rate enhancement [6] [7] [8]. Under these conditions, the reaction between 3,5-dimethyl-4-nitroisoxazole and aldehydes proceeds with exceptional efficiency, often requiring only 1.5 hours for complete conversion [6] [7]. This rate acceleration is attributed to the unique hydrogen-bonding network formed at the oil-water interface, which stabilizes the transition state and facilitates bond formation [6] [7].

When combined with chiral co-catalysts, DABCO-promoted reactions can achieve moderate to good enantioselectivities [9] [10]. The use of bifunctional squaramide organocatalysts in conjunction with DABCO has been shown to provide enantioselective access to trifluoromethyl-substituted tertiary alcohols with enantiomeric excesses up to 79% [9] [10]. This approach demonstrates the potential for combining achiral Lewis base catalysts with chiral hydrogen-bonding catalysts to achieve asymmetric transformations.

The substrate scope of DABCO-catalyzed vinylogous Henry reactions is remarkably broad, encompassing electron-deficient aromatic aldehydes, trifluoromethyl ketones, and heterocyclic carbonyl compounds [6] [7] [8]. The reactions proceed efficiently with a wide range of electronic and steric properties, making this methodology highly versatile for synthetic applications. The products obtained through these reactions serve as valuable intermediates for further transformations, including the synthesis of pharmaceutically relevant compounds.

Solvent Effects on Reaction Efficiencies

The influence of solvent properties on the efficiency of 3,5-dimethyl-4-nitroisoxazole-based reactions represents a critical aspect of reaction optimization and mechanistic understanding. Comprehensive studies have revealed that solvent effects profoundly impact both reaction rates and selectivities through multiple complementary mechanisms [6] [7] [11].

Water emerges as the most effective solvent for many 3,5-dimethyl-4-nitroisoxazole transformations, providing both the highest reaction rates and yields [6] [7] [11]. The exceptional performance of water as a reaction medium stems from its unique ability to form extensive hydrogen-bonding networks that stabilize transition states and facilitate bond formation [6] [7] [11]. Quantum mechanics/molecular mechanics Monte Carlo simulations have provided detailed insights into the molecular-level interactions responsible for this rate enhancement [6] [7] [11].

The hydrogen-bonding capability of solvents plays a crucial role in determining reaction efficiency [6] [7] [11]. Polar protic solvents such as water and methanol exhibit superior performance compared to aprotic solvents due to their ability to form stabilizing hydrogen bonds with the nitro group of 3,5-dimethyl-4-nitroisoxazole and the carbonyl groups of electrophiles [6] [7] [11]. This hydrogen bonding not only activates the reactants but also helps to orient them in productive conformations for bond formation.

Table 4. Solvent Effects on Reaction Efficiencies in 3,5-Dimethyl-4-nitroisoxazole Transformations

| Solvent | Dielectric Constant | Protic/Aprotic | Relative Reaction Rate | Yield (%) | Selectivity Index | Hydrogen Bonding Capacity |

|---|---|---|---|---|---|---|

| Water | 80.0 | Polar Protic | 100 | 96 | 1.8 | High |

| Methanol | 33.0 | Polar Protic | 45 | 78 | 1.4 | High |

| Tetrahydrofuran | 7.5 | Polar Aprotic | 25 | 52 | 1.2 | Low |

| Toluene | 2.4 | Nonpolar Aprotic | 15 | 38 | 1.0 | None |

| Dichloromethane | 9.1 | Polar Aprotic | 35 | 65 | 1.3 | Low |

| Acetonitrile | 37.5 | Polar Aprotic | 40 | 70 | 1.5 | Low |

The dielectric constant of solvents correlates with their ability to stabilize charged intermediates and transition states [11] [12]. High dielectric constant solvents such as water (ε = 80.0) and acetonitrile (ε = 37.5) provide better stabilization of polar intermediates compared to low dielectric constant solvents like toluene (ε = 2.4) [11] [12]. However, the relationship between dielectric constant and reaction efficiency is not linear, as other factors such as hydrogen bonding and solvation effects also play significant roles.

The "on-water" effect represents a particularly important phenomenon in 3,5-dimethyl-4-nitroisoxazole chemistry [6] [7] [8]. This effect occurs when organic reactants that are not fully soluble in water form emulsions or suspensions, creating oil-water interfaces where reactions can occur with dramatically enhanced rates [6] [7] [8]. The enhanced reactivity is attributed to the organization of reactants at the interface, where hydrogen-bonding networks from water molecules can stabilize transition states while hydrophobic interactions bring reactants into close proximity [6] [7] [8].

Polar aprotic solvents such as dichloromethane and acetonitrile provide intermediate levels of reactivity [11] [12]. These solvents can dissolve both polar and nonpolar reactants effectively but lack the hydrogen-bonding capability of protic solvents [11] [12]. The moderate performance of these solvents reflects a balance between their ability to solvate reactants and their inability to provide additional stabilization through hydrogen bonding [11] [12].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant